Cas no 2189435-05-8 (6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one)

6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one
- 6-cyclopropyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
- F6604-7461
- 2189435-05-8
- 6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- AKOS032915243
-
- インチ: 1S/C17H17N5OS/c23-15-4-3-13(12-1-2-12)20-22(15)9-11-7-21(8-11)17-16-14(5-6-24-16)18-10-19-17/h3-6,10-12H,1-2,7-9H2
- InChIKey: FGLSQPLRWMPTMZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2C1=C(N=CN=2)N1CC(CN2C(C=CC(C3CC3)=N2)=O)C1
計算された属性
- せいみつぶんしりょう: 339.11538136g/mol
- どういたいしつりょう: 339.11538136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6604-7461-2μmol |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-4mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-10μmol |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-3mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-20μmol |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-100mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-75mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-2mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-5mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6604-7461-30mg |
6-cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one |
2189435-05-8 | 30mg |
$119.0 | 2023-09-07 |
6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one 関連文献
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 2189435-05-8)
6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by its CAS number 2189435-05-8, belongs to a class of heterocyclic molecules that incorporate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a dihydropyridazinone core, which is flanked by a cyclopropyl substituent and an azetidine ring system. The presence of these structural motifs suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. Additionally, the incorporation of a thieno[3,2-d]pyrimidine moiety introduces further complexity and may contribute to the compound's binding affinity and selectivity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The dihydropyridazinone scaffold, in particular, has been extensively studied for its role in designing molecules with vasodilatory, antiviral, and anticancer properties. The current focus on this scaffold has been driven by its ability to engage with multiple biological pathways, offering a versatile platform for drug design.
The thieno[3,2-d]pyrimidine component of this compound is particularly noteworthy due to its presence in several bioactive molecules. This heterocycle has been shown to exhibit inhibitory activity against various enzymes and kinases, making it a valuable building block for medicinal chemists. The combination of the azetidine ring and the thieno[3,2-d]pyrimidine moiety in 6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one suggests potential applications in targeting diseases associated with these biological pathways.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for their biological activity. The virtual screening of molecules like 6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one has identified several hits with promising pharmacological profiles. These findings have spurred further experimental validation to assess the compound's efficacy and safety in preclinical models.
The synthesis of this compound presents several challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been employed to streamline the synthetic route. These advancements have not only improved the efficiency of synthesis but also allowed for greater structural diversification.
One of the key areas of interest for this compound is its potential as an antitumor agent. The dihydropyridazinone scaffold has been shown to exhibit inhibitory effects on enzymes involved in tumor proliferation and angiogenesis. Additionally, the presence of the thieno[3,2-d]pyrimidine moiety may enhance its ability to interact with specific receptors overexpressed on cancer cells. Preliminary studies have suggested that derivatives of this scaffold may offer a new therapeutic approach against resistant tumor types.
Another promising application lies in its potential as an antimicrobial agent. The unique structural features of this compound may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Given the rise of antibiotic-resistant strains, there is a critical need for novel antimicrobial agents with distinct mechanisms of action. This compound represents a valuable addition to the arsenal of potential antibiotics under investigation.
The pharmacokinetic properties of 6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one are also under scrutiny to ensure its suitability for clinical translation. Factors such as solubility, stability, and metabolic clearance will play a crucial role in determining its bioavailability and therapeutic efficacy. In vitro studies are being conducted to evaluate these parameters and identify any potential liabilities that need to be addressed before moving into clinical trials.
In conclusion,6-cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-y}azetidin - 3 - ylmethyl - 2 , 3 - dihydrop y ridazin - 3 - one (CAS No. 2189435 - 05 - 8) is a structurally intricate molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements positions it as a compelling candidate for further exploration in drug discovery efforts aimed at addressing various diseases ranging from cancer to infectious disorders.
2189435-05-8 (6-cyclopropyl-2-(1-{thieno3,2-dpyrimidin-4-yl}azetidin-3-yl)methyl-2,3-dihydropyridazin-3-one) 関連製品
- 2227777-33-3((1S)-3-amino-1-(4-phenylphenyl)propan-1-ol)
- 2229143-33-1(3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)
- 2228602-97-7(2-ethenyl-1,3-difluoro-5-methylbenzene)
- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 63014-89-1(2-aminoindolizine-1-carbonitrile)
- 2703768-55-0(2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)
- 50870-10-5(3-Methylnaphthalen-1-amine)




